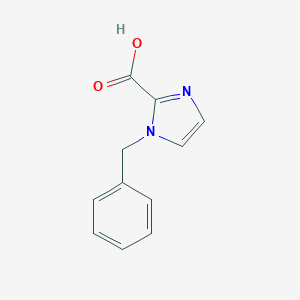

Acide 1-benzyl-1H-imidazole-2-carboxylique

Vue d'ensemble

Description

1-Benzyl-1H-imidazole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as imidazole carboxylic acids. These compounds contain an imidazole ring, which is a five-membered ring with two nitrogen atoms in positions 1 and 3, and a carboxylic acid group attached to it. The benzyl group attached to the nitrogen of the imidazole ring adds to the complexity of the molecule, potentially affecting its chemical behavior and biological activity.

Synthesis Analysis

The synthesis of imidazole derivatives, including those similar to 1-Benzyl-1H-imidazole-2-carboxylic acid, often involves the formation of the imidazole ring followed by functionalization at various positions. For instance, the preparation of 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids has been described, where the distance between the imidazole and carboxylic acid groups was crucial for optimal potency of the synthesized compounds as thromboxane synthetase inhibitors . Additionally, the synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzo[d]imidazoles using 1-heptanesulfonic acid sodium salt as a catalyst demonstrates the versatility of methods available for constructing imidazole-containing molecules .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is characterized by the presence of the imidazole ring, which can engage in various noncovalent interactions due to its nitrogen atoms. The structure of molecular salts formed from noncovalent associations between organic acids, imidazole, and benzimidazole has been studied, revealing that the ring nitrogen in the imidazole moieties are protonated when the organic acids are ionized . This protonation is significant as it influences the hydrogen bonding patterns and overall stability of the molecular structure.

Chemical Reactions Analysis

Imidazole derivatives can participate in a range of chemical reactions, often acting as ligands in coordination chemistry or as intermediates in the synthesis of pharmaceuticals. The reactivity of the imidazole ring can be modified by substituents, such as the benzyl group in 1-Benzyl-1H-imidazole-2-carboxylic acid, which can affect the electron density and steric hindrance around the reactive sites of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. For example, the melting points of various imidazole salts have been reported, which are indicative of their thermal stability . The presence of a carboxylic acid group in these compounds also suggests they have acidic properties and can form salts with bases. The benzyl group may contribute to the lipophilicity of the molecule, potentially affecting its solubility in organic solvents.

Applications De Recherche Scientifique

Médecine

Les dérivés de l'imidazole, y compris l'acide 1-benzyl-1H-imidazole-2-carboxylique, présentent des activités biologiques et pharmacologiques significatives . Ils sont utilisés dans la synthèse de molécules biologiquement actives, telles que les médicaments anticancéreux, anti-âge, anticoagulants, anti-inflammatoires, antimicrobiens, antituberculeux, antidiabétiques, antimalariens, antiviraux et les inhibiteurs enzymatiques .

Agriculture

Ces composés agissent également comme des régulateurs de croissance des plantes sélectifs, des fongicides, des herbicides et des agents thérapeutiques . Cela les rend précieux dans le domaine de l'agriculture, où ils peuvent contribuer à améliorer les rendements des cultures et à protéger les plantes contre diverses maladies.

Chimie synthétique

Dans le domaine de la chimie synthétique, les dérivés de l'imidazole jouent un rôle crucial . Ils sont utilisés dans diverses réactions multicomposants conduites dans différentes conditions, soulignant le rôle des catalyseurs et des conditions diverses, optimisant l'efficacité synthétique .

Chimie verte

La chimie verte et la catalyse organométallique ont étendu l'application des imidazoles comme liquides ioniques et carbènes N-hétérocycliques (NHC) . Cela les rend populaires en raison de la demande de méthodes respectueuses de l'environnement dans la synthèse organique chimique .

Inhibiteurs de métallo-β-lactamases

Les dérivés de l'acide 1H-imidazole-2-carboxylique ont été utilisés dans la conception et la synthèse de nouveaux inhibiteurs de métallo-β-lactamases . Ces inhibiteurs sont importants dans la lutte contre la résistance aux antibiotiques, un problème majeur de santé publique mondial.

Catalyseurs

Les dérivés de l'imidazole ont été utilisés comme catalyseurs dans diverses réactions chimiques

Mécanisme D'action

Target of Action

1-Benzyl-1H-imidazole-2-carboxylic acid, also known as 1-benzylimidazole-2-carboxylic Acid, is a derivative of imidazole . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . .

Mode of Action

Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of applications, from pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities .

Action Environment

Certain imidazole-based metal-organic frameworks (mofs) have been shown to be temperature- and humidity-dependent proton conductors .

Orientations Futures

Propriétés

IUPAC Name |

1-benzylimidazole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)10-12-6-7-13(10)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEBXPXPYKOARL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CN=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361251 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16042-26-5 | |

| Record name | 1-benzylimidazole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

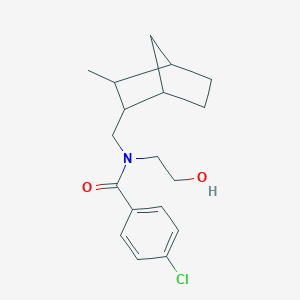

Feasible Synthetic Routes

Q & A

Q1: What is the significance of studying the interaction between 1-benzyl-1H-imidazole-2-carboxylic acid and metallo-beta-lactamase VIM-2?

A1: Metallo-beta-lactamases (MBLs) like VIM-2 are enzymes produced by bacteria that confer resistance to a broad range of beta-lactam antibiotics, including carbapenems, which are often considered "last-resort" antibiotics. Understanding how molecules like 1-benzyl-1H-imidazole-2-carboxylic acid interact with MBLs can provide valuable insights for the development of new inhibitors. These inhibitors could potentially be used in conjunction with existing antibiotics to combat antibiotic resistance.

Q2: What does the research paper reveal about the interaction between 1-benzyl-1H-imidazole-2-carboxylic acid and VIM-2?

A: While the abstract provided doesn't detail specific findings, the title "Metallo-Beta-Lactamase VIM-2 in complex with 1-benzyl-1H-imidazole-2-carboxylic acid" [] suggests that the research successfully formed and potentially characterized the structure of a complex between the enzyme VIM-2 and the compound. This likely involved techniques like X-ray crystallography or NMR spectroscopy. Analysis of this complex can reveal how 1-benzyl-1H-imidazole-2-carboxylic acid binds to the active site of VIM-2, providing information about potential inhibitory mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl {[(4-methylpyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B96649.png)